molecular formula C12H15NO2 B1353145 Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 24562-76-3

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B1353145
CAS No.: 24562-76-3
M. Wt: 205.25 g/mol
InChI Key: KAPGAOSLPHJFCS-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring.

Biochemical Analysis

Biochemical Properties

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of tetrahydroquinoline derivatives. These enzymes facilitate the formation of the compound through a series of biochemical reactions, including condensation and cyclization processes. The nature of these interactions is primarily catalytic, where the enzymes act as catalysts to accelerate the reaction rates without being consumed in the process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of enzymes involved in the breakdown of tetrahydroquinoline derivatives, thereby increasing their intracellular levels. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and influence its biological activity. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanisms of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroquinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ester functional group, which can be further modified to enhance its biological activity or chemical reactivity.

Biological Activity

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (Et-THQ-4-COOEt) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline ring system with an ethyl ester group. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2, with a molecular weight of approximately 205.25 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable candidate for drug development.

Biological Activities

Research indicates that Et-THQ-4-COOEt exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antibacterial properties. For instance, derivatives similar to Et-THQ-4-COOEt have demonstrated effectiveness against various bacterial strains, including Streptococcus pneumoniae and Mycobacterium tuberculosis .
  • Anticancer Potential : Et-THQ-4-COOEt and its analogs have been evaluated for their cytotoxic effects on human cancer cell lines. Research has identified potent inhibitors of NF-κB transcriptional activity among tetrahydroquinoline derivatives, which are crucial in cancer progression . In vitro studies reported that certain derivatives exhibited IC50 values as low as 0.70 μM against various cancer cell lines .
  • Anti-inflammatory Effects : Tetrahydroquinolines have been noted for their anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .

Synthesis Methods

The synthesis of Et-THQ-4-COOEt typically involves several approaches:

  • Condensation Reactions : Ethyl acetoacetate is commonly reacted with an appropriate amine or carbonyl compound under acidic or basic conditions to form the tetrahydroquinoline scaffold.
  • Tandem Reactions : Cascade reactions have been employed to create highly substituted tetrahydroquinolines efficiently. These reactions often involve multiple steps in one pot, enhancing yield and reducing time .
  • Chiral Synthesis : Enantioselective synthesis methods have also been developed to produce chiral variants of tetrahydroquinolines, which may exhibit enhanced biological activity compared to their racemic counterparts .

Case Studies

Several case studies provide insights into the biological activity of Et-THQ-4-COOEt:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various tetrahydroquinoline derivatives against Streptococcus pneumoniae. The results indicated that certain compounds exhibited higher activity than standard antibiotics, suggesting potential for new therapeutic agents .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that specific derivatives of Et-THQ showed significant cytotoxicity. For example, one derivative was found to be 53 times more potent than a reference compound in inhibiting NF-κB activity .
  • Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory effects of tetrahydroquinoline derivatives in animal models of chronic inflammation. These compounds significantly reduced markers of inflammation compared to controls .

Summary

This compound is a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Its unique chemical structure allows for various synthetic modifications that enhance its therapeutic potential. Ongoing research continues to explore its mechanisms of action and efficacy across different biological systems.

Activity TypeObservationsReference
AntimicrobialEffective against Streptococcus pneumoniae
AnticancerPotent NF-κB inhibitors; IC50 as low as 0.70 μM
Anti-inflammatoryReduces inflammation markers in animal models

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGAOSLPHJFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497242
Record name Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24562-76-3
Record name Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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